molecular formula C21H25N7O B5527306 4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide

4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide

Cat. No. B5527306
M. Wt: 391.5 g/mol
InChI Key: NEAQAWNJUURHDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the compound involves nucleophilic substitution reactions and cyclo condensation processes. For instance, a series of derivatives were synthesized through reactions involving sulfonyl chlorides and diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, using specific catalysts in ethanol (Mallesha et al., 2012); (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular and crystal structure of derivatives shares common features with the target compound, such as crystallization in the monoclinic system and specific cell constants. These studies help in understanding the conformation and potential interactions of the molecule (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The compound's derivatives undergo various chemical reactions, including cyclocondensation and nucleophilic substitution, leading to the formation of compounds with potential antiproliferative and antimicrobial activities. This is indicative of the versatility and reactivity of the compound’s structural framework (Lv et al., 2017).

Scientific Research Applications

Antiproliferative Activity

Research on derivatives closely related to the chemical compound has shown potential antiproliferative effects against various human cancer cell lines. For instance, derivatives synthesized through nucleophilic substitution reactions demonstrated significant antiproliferative effects using the MTT assay method against cancer cell lines including K562, Colo-205, MDA-MB 231, and IMR-32. Some compounds, like those in the series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, exhibited good activity, suggesting potential as anticancer agents after further research (Mallesha et al., 2012).

Antimicrobial and Antifungal Agents

Several studies have synthesized and evaluated compounds with structures similar to the query compound for their antimicrobial and antifungal activities. Novel compounds, including those derived from visnaginone and khellinone, showed significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This indicates their potential utility as antimicrobial and analgesic agents, especially those with high COX-2 selectivity and inhibitory activity, which were comparable to standard drugs in inhibiting edema (Abu‐Hashem et al., 2020).

Another study on imidazo[1,2-a]pyridine-3-carboxamide derivatives identified compounds with considerable activity against drug-sensitive/resistant MTB strains, highlighting their potential as antimycobacterial agents. The study revealed that certain compounds had MIC values ranging from 0.041-2.64 μM against these strains, underscoring their potential for further development in the fight against tuberculosis (Lv et al., 2017).

Antineoplastic Tyrosine Kinase Inhibition

The metabolism of Flumatinib, a compound with a structure akin to the query and serving as an antineoplastic tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia patients. This research identified main metabolic pathways, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, after oral administration. Such studies are crucial for understanding the drug's behavior in humans and optimizing its therapeutic efficacy (Gong et al., 2010).

properties

IUPAC Name

4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c1-15-16(2)28(14-22-15)20-13-19(23-17(3)24-20)26-9-11-27(12-10-26)21(29)25-18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAQAWNJUURHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide

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